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molecular formula C14H19NO4 B2673647 Tert-butyl 8-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate CAS No. 1167416-21-8

Tert-butyl 8-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate

Cat. No. B2673647
M. Wt: 265.309
InChI Key: POYYOUNCWNYTEJ-UHFFFAOYSA-N
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Patent
US08222245B2

Procedure details

1,1-Dimethylethyl 8-[(phenylmethyl)oxy]-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate (Preparation 29) (7.35 g, 20.68 mmol) in a mixture of THF (40 ml) and EtOH (40 ml) was hydrogenated with 10% palladium on carbon (0.735 g, 6.91 mmol) for 18 hours then filtered and evaporated to give the title compound (5.49 g) as a white solid. MS (ES) C14H19NO4 requires 265; found 166 [M+H−100]+.
Name
1,1-Dimethylethyl 8-[(phenylmethyl)oxy]-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate
Quantity
7.35 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.735 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(C[O:8][C:9]2[CH:26]=[CH:25][C:12]3[CH2:13][N:14]([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:15][CH2:16][O:17][C:11]=3[CH:10]=2)C=CC=CC=1>C1COCC1.CCO.[Pd]>[OH:8][C:9]1[CH:26]=[CH:25][C:12]2[CH2:13][N:14]([C:18]([O:20][C:21]([CH3:22])([CH3:23])[CH3:24])=[O:19])[CH2:15][CH2:16][O:17][C:11]=2[CH:10]=1

Inputs

Step One
Name
1,1-Dimethylethyl 8-[(phenylmethyl)oxy]-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate
Quantity
7.35 g
Type
reactant
Smiles
C1(=CC=CC=C1)COC1=CC2=C(CN(CCO2)C(=O)OC(C)(C)C)C=C1
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
40 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0.735 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
then filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
OC1=CC2=C(CN(CCO2)C(=O)OC(C)(C)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.49 g
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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